molecular formula C14H13ClN2O B251520 N-(5-chloropyridin-2-yl)-3,5-dimethylbenzamide

N-(5-chloropyridin-2-yl)-3,5-dimethylbenzamide

Cat. No. B251520
M. Wt: 260.72 g/mol
InChI Key: BMIKSGDTJAGOFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloropyridin-2-yl)-3,5-dimethylbenzamide, also known as CPDB, is a chemical compound that has been studied extensively for its potential therapeutic applications. CPDB has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of N-(5-chloropyridin-2-yl)-3,5-dimethylbenzamide is not yet fully understood, but it is thought to work by inhibiting the activity of certain enzymes involved in cell growth and division. N-(5-chloropyridin-2-yl)-3,5-dimethylbenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
N-(5-chloropyridin-2-yl)-3,5-dimethylbenzamide has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-tumor properties. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-chloropyridin-2-yl)-3,5-dimethylbenzamide in lab experiments is its relatively low toxicity, making it a safer alternative to other compounds. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are numerous potential future directions for research on N-(5-chloropyridin-2-yl)-3,5-dimethylbenzamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Other potential applications include its use as an anti-inflammatory agent or as a treatment for autoimmune disorders.
In conclusion, N-(5-chloropyridin-2-yl)-3,5-dimethylbenzamide is a promising compound that has been shown to have a wide range of potential therapeutic applications. Further research is needed to fully understand its mechanism of action and to explore its potential in various fields of medicine and science.

Synthesis Methods

N-(5-chloropyridin-2-yl)-3,5-dimethylbenzamide can be synthesized using a variety of methods, including the reaction of 5-chloro-2-picoline with 3,5-dimethylbenzoic acid in the presence of a catalyst. Other methods include the use of palladium-catalyzed coupling reactions or Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-3,5-dimethylbenzamide has been the subject of numerous scientific studies, with researchers investigating its potential applications in a variety of fields. One area of interest is its potential as an anti-cancer agent, with studies showing that N-(5-chloropyridin-2-yl)-3,5-dimethylbenzamide can inhibit the growth of cancer cells in vitro.

properties

Molecular Formula

C14H13ClN2O

Molecular Weight

260.72 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-3,5-dimethylbenzamide

InChI

InChI=1S/C14H13ClN2O/c1-9-5-10(2)7-11(6-9)14(18)17-13-4-3-12(15)8-16-13/h3-8H,1-2H3,(H,16,17,18)

InChI Key

BMIKSGDTJAGOFP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NC2=NC=C(C=C2)Cl)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=NC=C(C=C2)Cl)C

Origin of Product

United States

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